1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine
Description
This compound is a sulfonamide derivative featuring a pyrazole core substituted with two sulfonyl groups: a 3-nitrobenzenesulfonyl moiety and a 3-methylpiperidinylsulfonyl group. Its synthesis likely involves sequential sulfonation and coupling reactions, similar to methods described for related pyrazolyl derivatives .
Properties
IUPAC Name |
1-[3,5-dimethyl-1-(3-nitrophenyl)sulfonylpyrazol-4-yl]sulfonyl-3-methylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O6S2/c1-12-6-5-9-19(11-12)29(26,27)17-13(2)18-20(14(17)3)28(24,25)16-8-4-7-15(10-16)21(22)23/h4,7-8,10,12H,5-6,9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFJXOBANBWHJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine typically involves a multi-step reaction process. The initial step often includes the nitration of benzenesulfonic acid derivatives to introduce the nitro group. Following this, a series of sulfonylation reactions are performed to incorporate the sulfonyl moiety into the compound.
Key reactions and conditions include:
Nitration: The use of concentrated nitric acid and sulfuric acid to introduce the nitro group onto the benzene ring.
Sulfonylation: Sulfonyl chloride derivatives and base catalysis (such as pyridine) to attach the sulfonyl group to the pyrazole ring.
Cyclization: Employing suitable base and solvent conditions to promote the cyclization and formation of the piperidine ring.
Industrial Production Methods
For large-scale industrial production, the synthetic routes may be optimized for higher yield and efficiency. This might involve the use of flow chemistry techniques, continuous processing, and advanced catalysts to facilitate the reaction steps in a more controlled and cost-effective manner.
Chemical Reactions Analysis
Types of Reactions
1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine undergoes several types of chemical reactions, including:
Oxidation: Can involve mild oxidizing agents to further modify the pyrazole or piperidine rings.
Reduction: The nitro group can be reduced to an amino group using hydrogenation or other reducing agents.
Substitution: Halogenated reagents can introduce new functional groups by replacing hydrogen atoms on the pyrazole or piperidine rings.
Common Reagents and Conditions
Typical reagents used in these reactions include hydrogen gas with palladium or platinum catalysts for reduction, chlorine or bromine-containing compounds for substitution, and various oxidizing agents like potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions vary but can include amino derivatives (from reduction), halogenated derivatives (from substitution), and oxidized products (from oxidation).
Scientific Research Applications
Chemistry
1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is used as an intermediate in organic synthesis and serves as a building block for more complex molecules. Its unique structure allows for its use in developing new materials and catalysts.
Biology
In biological research, this compound may be employed in the study of sulfonyl pyrazole derivatives' effects on biological systems. It can be used in the development of enzyme inhibitors or receptor antagonists.
Medicine
Its potential applications in medicine include the development of new pharmaceutical agents targeting specific molecular pathways. This includes its use in designing drugs that may act as anti-inflammatory agents, anticancer agents, or antimicrobial agents.
Industry
In the industrial sector, 1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
Molecular Targets
The compound exerts its effects by interacting with specific molecular targets, such as enzymes, receptors, or other proteins. The sulfonyl and pyrazole moieties play a crucial role in binding to these targets and modulating their activity.
Pathways Involved
The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression pathways. The exact mechanism of action depends on the specific application and target of the compound.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound is compared to analogs with pyrazole cores and sulfonyl/nitro substituents (Table 1):
Table 1: Structural Comparison
Key Observations :
- The target compound’s 3-nitrobenzenesulfonyl group distinguishes it from analogs with para-substituted nitro groups (e.g., 4-nitrophenyl in compound 4).
- Compared to the isopropyl-substituted analog (MW 439.59), the target’s nitro group increases polarity and molecular weight, likely reducing solubility but enhancing electrophilic reactivity .
Challenges :
Table 2: Antimicrobial Activity of Analogs
| Compound | MIC (µg/mL) Against B. mycoides | MIC (µg/mL) Against E. coli | MIC (µg/mL) Against C. albicans | Reference |
|---|---|---|---|---|
| 14 () | 2.5 | 10.0 | 20.0 | |
| 13a () | 5.0 | 20.0 | 40.0 | |
| Control (Ampicillin) | 5.0 | 10.0 | - |
Key Findings :
- Derivatives with 4-nitrophenyl groups (e.g., compound 14) show superior activity against gram-positive B. mycoides compared to gram-negative E. coli and C. albicans .
- The target compound’s 3-nitrobenzenesulfonyl group may enhance membrane penetration due to increased hydrophobicity, but meta-substitution could reduce binding affinity compared to para-nitro analogs .
Biological Activity
The compound 1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is a novel synthetic molecule with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a piperidine ring and a pyrazole moiety, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of piperidine and pyrazole exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine display activity against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa . The minimum inhibitory concentrations (MICs) for these compounds have been reported in the range of 2 to >100 μM depending on the specific derivative tested .
| Compound | MIC against S. aureus (μM) | MIC against P. aeruginosa (μM) |
|---|---|---|
| Compound A | 4 | 0.8 |
| Compound B | >100 | >100 |
| 1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine | TBD | TBD |
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Similar piperazine derivatives have shown promising results against HIV and other viral infections. The antiviral activity is often linked to the presence of specific functional groups that enhance binding to viral proteins .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Dopamine Receptors : Studies indicate that compounds with similar structures can act as antagonists or agonists at dopamine receptors, which are crucial in neurological pathways.
- Inhibition of Enzymatic Activity : The sulfonyl group in the compound may play a role in inhibiting specific enzymes involved in microbial metabolism.
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of several piperazine derivatives, including those structurally related to our compound. Results showed that the target compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria .
Study 2: Antiviral Screening
Another investigation focused on the antiviral potential of piperazine derivatives against HIV-1. The study found that modifications to the pyrazole ring significantly enhanced antiviral activity, suggesting a potential pathway for developing effective treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
